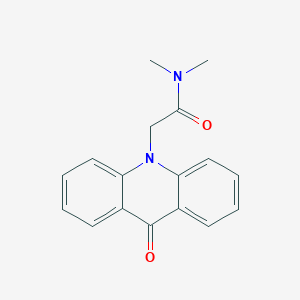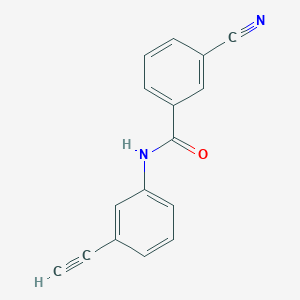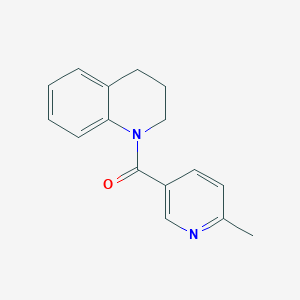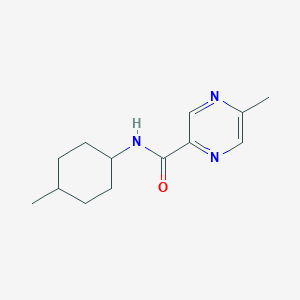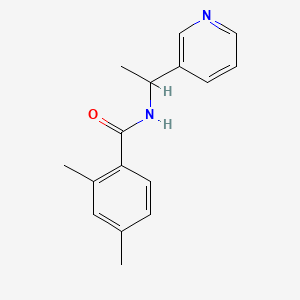
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that belongs to the pyridine family. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of DMMP is not fully understood. However, it has been proposed that DMMP exerts its biological activity by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMMP has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMMP inhibits the activity of COX-2 and LOX, leading to a decrease in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that DMMP exhibits analgesic and anti-inflammatory activities in animal models.
実験室実験の利点と制限
DMMP has several advantages for lab experiments. It is easy to synthesize, and it exhibits high yield and purity. DMMP is also stable under various conditions, making it suitable for use in various experiments. However, DMMP has some limitations. It is relatively insoluble in water, which may limit its use in aqueous solutions. Additionally, DMMP has not been extensively studied in vivo, which may limit its potential application in medicinal chemistry.
将来の方向性
There are several future directions for the study of DMMP. One potential direction is to investigate the mechanism of action of DMMP in more detail. This may involve the use of various biochemical and molecular biology techniques to elucidate the pathways involved in DMMP's biological activity. Another potential direction is to investigate the potential application of DMMP in the treatment of various diseases, including cancer and inflammatory disorders. This may involve the use of animal models to evaluate the efficacy and safety of DMMP in vivo. Additionally, the synthesis of novel DMMP derivatives may lead to the discovery of compounds with improved biological activity and selectivity.
合成法
DMMP can be synthesized using several methods, including the reaction of 2,4-dimethyl aniline with 3-chloro-6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethyl aniline with 3-cyano-6-methylpyridine-2-carboxylic acid, followed by the addition of hydrogen gas. Both methods produce DMMP with high yield and purity.
科学的研究の応用
DMMP has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. DMMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMMP has been used as a building block for the synthesis of various organic compounds, including pyridine-based ligands and metal complexes.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-7-14(11(2)8-10)17-15(18)13-6-5-12(3)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVKTRSGLHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
